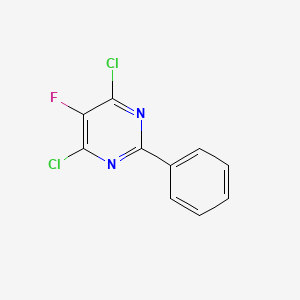

4,6-Dichloro-5-fluoro-2-phenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

The pyrimidine nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.gov This structural motif is fundamental to life itself, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.govwikipedia.org Beyond its biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry and advanced organic synthesis. gsconlinepress.comnih.govnih.gov

The inherent chemical properties of the pyrimidine ring, characterized by its π-deficient nature, make it a versatile platform for chemical modification. wikipedia.org This allows chemists to synthesize a wide array of derivatives with diverse biological activities. gsconlinepress.comjclmm.com Pyrimidine-based compounds have been successfully developed as therapeutic agents with applications including:

Anticancer nih.govpharmaguideline.com

Antimicrobial nih.govresearchgate.net

Antiviral nih.govresearchgate.net

Anti-inflammatory nih.govacs.org

Antihypertensive nih.gov

Antioxidant nih.gov

The ability to readily functionalize the pyrimidine ring at its various positions enables the creation of complex molecules with tailored properties, making it a central scaffold in the discovery of new drugs and functional materials. numberanalytics.commdpi.com The synthesis of pyrimidine derivatives is often achieved through the cyclization of β-dicarbonyl compounds with N-C-N containing reagents, or by modifying existing pyrimidine cores. wikipedia.org

Table 1: Examples of Biologically Active Pyrimidine-Based Structures

| Compound Class | Biological Significance | Reference(s) |

|---|---|---|

| Nucleobases (Cytosine, Thymine, Uracil) | Essential components of DNA and RNA. wikipedia.org | nih.govwikipedia.orgmicrobenotes.com |

| Barbiturates | Act as central nervous system depressants. nih.govnih.gov | nih.govnih.gov |

| 5-Fluorouracil | An anticancer agent that functions as an antimetabolite. nih.govnih.gov | nih.govnih.gov |

| Zidovudine (AZT) | An antiviral drug used in the treatment of HIV. wikipedia.org | wikipedia.org |

| Thiamine (Vitamin B1) | A vital nutrient containing a pyrimidine ring. nih.govgsconlinepress.com | nih.govgsconlinepress.com |

Strategic Importance of Halogenated Pyrimidines in Synthetic Chemistry and Material Science

Halogenated pyrimidines are a class of intermediates that hold significant strategic value in organic synthesis. nih.govrsc.org The introduction of halogen atoms (F, Cl, Br, I) onto the electron-deficient pyrimidine ring creates highly valuable building blocks for constructing more complex molecular architectures. rsc.orgacs.org

The key to their importance lies in the reactivity of the carbon-halogen bond. nih.govnih.gov Halogens on the pyrimidine ring act as excellent leaving groups, facilitating a variety of transformations, most notably:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogens and the halogens themselves makes the pyrimidine core susceptible to attack by nucleophiles, allowing for the displacement of the halide. wikipedia.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: Halogenated pyrimidines are common substrates for powerful bond-forming reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.govmdpi.comresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to highly substituted pyrimidines that would be difficult to access otherwise. nih.gov

The differential reactivity of various halogen atoms and their positions on the pyrimidine ring allows for sequential and regioselective reactions. mdpi.comresearchgate.net For instance, in dichloropyrimidines, one chlorine atom can often be selectively replaced under specific conditions, leaving the other available for a subsequent, different transformation. acs.orgmdpi.com This regioselectivity is a cornerstone of synthetic strategy, enabling the controlled, step-wise assembly of target molecules. nih.gov

In addition to their role as reactive intermediates, the halogens themselves can profoundly influence the final properties of the molecule. The presence of fluorine, for example, can alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net This makes halogenated pyrimidines particularly important in the design of pharmaceuticals and agrochemicals. nih.govacs.org In material science, these compounds serve as precursors for creating organic materials with specific electronic or optical properties. rsc.org

Contextualizing 4,6-Dichloro-5-fluoro-2-phenylpyrimidine as a Key Synthetic Intermediate

Within the versatile class of halogenated pyrimidines, this compound stands out as a highly functionalized and valuable synthetic intermediate. Its structure combines several key features that make it a powerful building block for chemists.

The compound possesses the following structural attributes:

A central pyrimidine core.

Two chlorine atoms at the 4 and 6 positions, which are known to be reactive sites for nucleophilic substitution and cross-coupling reactions. mdpi.comresearchgate.net

A fluorine atom at the 5-position, which can modulate the electronic properties of the ring and the biological activity of its derivatives. nih.gov

A phenyl group at the 2-position, adding a significant structural motif that can be further functionalized if needed.

This specific arrangement of substituents makes this compound a bespoke intermediate for creating complex target molecules. The two chlorine atoms offer opportunities for sequential, regioselective derivatization, allowing for the introduction of two different substituents at the 4- and 6-positions. nih.govmdpi.com It is a recognized intermediate used in the synthesis of agrochemicals and dyes. google.comgoogle.com The presence of multiple halogen atoms allows it to undergo various chemical reactions, such as nucleophilic substitutions and cyclization reactions, to form more complex heterocyclic structures.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C10H5Cl2FN2 |

| Molecular Weight | ~243.07 g/mol |

| Appearance | Pale yellow crystalline solid |

| Key Reactive Sites | Chlorine atoms at C4 and C6 positions |

| Applications | Intermediate in drug synthesis, material science, and agrochemicals. google.comgoogle.com |

The strategic importance of this compound lies in its ability to serve as a readily available, advanced precursor, saving multiple synthetic steps and providing a direct route to a specific region of chemical space. Its utility has been noted in the development of novel compounds for scientific research, spanning from medicinal chemistry to material science.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-fluoro-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-8-7(13)9(12)15-10(14-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLQBROFTCXBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 5 Fluoro 2 Phenylpyrimidine and Analogues

Precursor Synthesis: From Fluorinated Malonates to 4,6-Dihydroxy-5-fluoropyrimidine

The foundational step in synthesizing the target compound is the construction of the 5-fluoropyrimidine (B1206419) ring system, specifically 4,6-dihydroxy-5-fluoropyrimidine. This is typically achieved through the cyclocondensation of a fluorinated malonic ester with a formamidine (B1211174) source.

The key reaction involves the condensation of a diethyl fluoromalonate with a suitable formamidine derivative. One established method utilizes formamide (B127407) in the presence of a strong base, such as an alkali metal alkoxide. google.com For instance, reacting diethyl fluoromalonate with formamide and sodium methoxide (B1231860) at elevated temperatures leads to the formation of the desired dihydroxypyrimidine ring structure. google.com

An alternative and effective approach employs formamidine acetate (B1210297) as the condensing agent, again in the presence of sodium methoxide and a solvent like methanol (B129727). patsnap.com In this procedure, diethyl fluoroacetate (B1212596) is added dropwise to a refluxing mixture of sodium methylate and formamidine acetate. patsnap.com After several hours of reflux, the product is isolated by distilling off the solvent, dissolving the residue in water, and acidifying to precipitate the solid 4,6-dihydroxy-5-fluoropyrimidine. patsnap.com

Historically, formamidine hydrochloride was also used as a condensing agent. However, this reagent is considered less suitable for industrial-scale production due to its relatively high cost and hygroscopic nature. google.com

Achieving high yields is critical for the industrial viability of this precursor synthesis. Different combinations of reactants and conditions have been optimized to maximize the output of 4,6-dihydroxy-5-fluoropyrimidine. The reaction of diethyl fluoromalonate with formamide in the presence of sodium methoxide has been reported to achieve yields as high as 88.3%. google.com

The method using formamidine acetate has also demonstrated high efficiency. In one documented procedure, the reaction of diethyl fluoroacetate with formamidine acetate and sodium methylate in methanol resulted in an 89.2% yield of 4,6-dihydroxy-5-fluoropyrimidine with a purity of 96.8% as determined by HPLC. patsnap.com The choice of reactants and the control of reaction conditions, such as temperature and reaction time, are crucial for these high yields. After the cyclization reaction, careful work-up, typically involving acidification with hydrochloric acid to a pH of 1-4, is necessary to precipitate and isolate the product. google.compatsnap.com

Table 1: Comparison of Synthetic Methods for 4,6-Dihydroxy-5-fluoropyrimidine

| Fluorinated Malonate Source | Condensing Agent | Base | Solvent | Reported Yield | Purity | Reference |

| Diethyl fluoromalonate | Formamide | Sodium Methoxide | Methanol | 88.3% | 90.2% | google.com |

| Diethyl fluoroacetate | Formamidine Acetate | Sodium Methoxide | Methanol | 89.2% | 96.8% | patsnap.com |

| Diethyl fluoromalonate | Formamide | Sodium Methoxide | Methanol | 78.4% | 82.5% | google.com |

Chlorination Strategies for 4,6-Dihydroxy-5-fluoropyrimidine Precursors

The conversion of the hydroxyl groups of 4,6-dihydroxy-5-fluoropyrimidine to chlorine atoms is the final key transformation. This is accomplished using powerful chlorinating agents, with phosphorus oxychloride and phosgene (B1210022) being the most prominent.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyrimidines. mdpi.com The conventional method involves heating the dihydroxy precursor in a large excess of POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst. google.compatsnap.com

However, this approach has drawbacks for large-scale synthesis, including the environmental burden of disposing of excess POCl₃ and the formation of significant phosphate-containing wastewater during work-up. google.comnih.gov To address these issues, optimized procedures have been developed. One such process avoids the use of a base and instead introduces phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂) after the initial reaction. google.com This step converts chlorophosphonic acid byproducts back into POCl₃, allowing for its recovery and reuse while yielding 4,6-dichloro-5-fluoropyrimidine (B1312760) in good yields (e.g., 81.6%). google.com

Another significant optimization involves using an equimolar amount of POCl₃ in a solvent-free system. mdpi.comnih.gov By heating the hydroxypyrimidine with one equivalent of POCl₃ per hydroxyl group and one equivalent of pyridine (B92270) as a base in a sealed reactor at high temperatures (e.g., 160°C), high yields of the chlorinated product can be achieved. mdpi.com This method drastically reduces waste and simplifies product isolation, which can often be achieved through simple filtration or distillation. nih.gov

An alternative to phosphorus oxychloride is the use of phosgene (COCl₂) as the chlorinating agent. google.com This process involves reacting 4,6-dihydroxy-5-fluoropyrimidine with phosgene in the presence of a catalyst and a suitable solvent. google.comjustia.com The reaction is typically performed by slurrying the precursor and catalyst in an aprotic solvent and then introducing phosgene gas at elevated temperatures, often between 90°C and 160°C. google.com This method has been shown to produce 4,6-dichloro-5-fluoropyrimidine in high yields and purity. google.com The use of phosgene, however, requires stringent safety protocols due to its high toxicity. patsnap.com

The choice of catalyst and solvent is paramount in chlorination reactions, significantly influencing reaction rate, yield, and purity.

In POCl₃-mediated chlorinations , tertiary amines such as N,N-dimethylaniline or pyridine are common catalysts. google.comnih.gov However, their use can complicate industrial work-up. google.com The development of base-free and solvent-free systems represents a major process improvement. google.comnih.gov When solvents are used, inert, high-boiling point options like toluene (B28343) are often selected. patsnap.com

For phosgene-based chlorinations , a wider variety of catalysts has been explored. google.comgoogle.com While tertiary amines can be used, research has shown that quaternary ammonium (B1175870) or phosphonium (B103445) salts, such as tricaprylylmethylammonium chloride (Aliquat 336), are highly effective catalysts. justia.comgoogle.com These phase-transfer catalysts were found to be unexpectedly efficient. google.com Other catalysts, including 4-dimethylaminopyridine (B28879) (DMAP) and various ureas like Tetra-n-butylurea, have also been successfully employed. google.com

The solvent choice in phosgene-based reactions is also critical. Aprotic solvents are preferred, with examples including nitrobenzene (B124822), acetonitrile, benzonitrile, and various tolunitriles. google.comgoogle.com Studies have shown that using nitrobenzene as a solvent with DMAP as a catalyst provides particularly high yields of 4,6-dichloro-5-fluoropyrimidine. google.com

Table 2: Catalyst and Solvent Effects on Phosgene-Based Chlorination of 4,6-dihydroxy-5-fluoropyrimidine

| Catalyst | Solvent | Yield | Reference |

| 4-Dimethylaminopyridine (DMAP) | Nitrobenzene | 91% | google.com |

| N,N-Dimethylformamide (DMF) | Nitrobenzene | 85% | google.com |

| Teramethylurea | Acetonitrile | 53% | google.com |

| Tetra-n-butylurea | Acetonitrile | 55% | google.com |

| Aliquat 336 | o-Tolunitrile | Not specified | google.com |

Process Intensification and Environmental Considerations in Industrial-Scale Synthesis

The industrial production of 4,6-dichloro-5-fluoropyrimidine, an essential intermediate for products like crop protection agents, has traditionally faced challenges related to waste generation and process complexity. google.com Older methods often employed phosphorus oxychloride and a base, such as dimethylaniline. This approach, however, is problematic on an industrial scale due to the costly recovery of the base and the generation of large volumes of wastewater with high phosphate (B84403) content during work-up. google.com

In response, significant research has focused on developing greener, more efficient processes. A key objective has been to create a method for preparing 4,6-dichloro-5-fluoropyrimidine that functions without added bases, thereby reducing or eliminating phosphate-containing waste. google.com One such improved process involves reacting 4,6-dihydroxy-5-fluoropyrimidine with a chlorinating agent in the presence of a tertiary amine catalyst. patsnap.com This method is noted for its simple process, low cost, and high yield and purity, representing a more environmentally friendly alternative. patsnap.com

Process intensification principles, which aim to drastically improve chemical manufacturing by decreasing equipment size, energy consumption, and waste formation, are highly relevant. researchgate.netmdpi.com The shift from large batch reactors to more efficient systems can enhance safety and sustainability. researchgate.net For the synthesis of dichloropyrimidines, this includes optimizing reaction conditions and solvent use. For instance, processes have been developed that use solvents like dichloroethane or trichloroethylene, which can be recovered and reused, minimizing waste. patsnap.comgoogle.com Another patented method avoids the complicated distillation and recycling of phosphorus oxychloride by reacting 4,6-dihydroxy-5-fluoropyrimidine with phosgene in the presence of a specific catalyst. google.com

Environmental considerations extend beyond the immediate reaction to the entire lifecycle of the chemicals involved. The discharge of active pharmaceutical ingredients (APIs) and intermediates from manufacturing sites into the environment is a significant concern, as it can contribute to antimicrobial resistance. siwi.org Therefore, developing "green" and sustainable manufacturing processes for pyrimidine (B1678525) derivatives is crucial not only for economic efficiency but also for mitigating broader environmental and health impacts. siwi.orgrsc.org

Table 1: Comparison of Industrial Synthesis Methods for 4,6-Dichloropyrimidines

| Method | Reagents | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Traditional Method | 4,6-dihydroxypyrimidine, Phosphorus oxychloride, Base (e.g., dimethylaniline) | Established process | High phosphate waste, costly base recovery, complicated work-up | google.com |

| Improved Process | 4,6-dihydroxy-5-fluoropyrimidine, Chlorinating agent, Tertiary amine catalyst | Low cost, high yield, high purity, environmentally friendly | Requires specific catalysts | patsnap.com |

| Alternative Chlorination | 4,6-dihydroxypyrimidine, Phosgene, Quaternary ammonium/phosphonium salt catalyst | Avoids phosphorus oxychloride and its complex recycling | Uses highly toxic phosgene | google.com |

| Base-Free Process | 4,6-dihydroxy-5-fluoropyrimidine, Phosphorus oxychloride | Eliminates base and associated recovery costs, reduces phosphate waste | Still utilizes phosphorus oxychloride | google.com |

Alternative Synthetic Routes to Substituted 4,6-Dichloropyrimidines

Beyond the direct chlorination of dihydroxypyrimidines, alternative strategies provide access to the 4,6-dichloropyrimidine (B16783) scaffold, often allowing for greater structural diversity.

Oxidative Annulation Reaction Methodologies

Oxidative annulation offers an efficient way to construct the pyrimidine ring from acyclic precursors. These methods often involve forming multiple carbon-heteroatom bonds in a single cascade reaction. A notable approach is the copper-catalyzed [3 + 3] annulation of amidines with saturated ketones. acs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield the pyrimidine core. acs.orgnih.gov

Another innovative method involves an oxidative annulation using anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine (=CH−) equivalent, promoted by potassium persulfate (K₂S₂O₈), to produce 4-arylpyrimidines. organic-chemistry.org These types of reactions capitalize on the activation of C-H bonds to build the heterocyclic ring system, providing an alternative to classical condensation chemistry. organic-chemistry.org The oxidative pathway for pyrimidine synthesis is a key area of research, contrasting with the more common reductive pathways seen in pyrimidine metabolism and degradation. umich.eduresearchgate.net

Table 2: Examples of Oxidative Annulation for Pyrimidine Synthesis

| Method | Key Reagents | Catalyst/Promoter | Product Type | Source(s) |

|---|---|---|---|---|

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Substituted Pyrimidines | acs.orgnih.gov |

| Methine-Equivalent Annulation | Anilines, Aryl Ketones, DMSO | K₂S₂O₈ | 4-Arylpyrimidines | organic-chemistry.org |

Regioselective Functionalization Approaches for Pyrimidine Derivatives

The functionalization of a pre-formed pyrimidine ring, particularly dihalopyrimidines, is a powerful strategy for generating analogs. The two chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring exhibit different reactivities, enabling selective substitution.

Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing chloropyrimidines. Generally, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, nucleophilic attack preferentially occurs at the C-4 position. nih.gov However, recent studies have shown that this selectivity can be controlled and even reversed. For example, using tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. nih.gov Similarly, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reaction conditions can be tuned to direct amination, solvolysis, or condensation reactions, providing a variety of functionalized products under mild, environmentally friendly conditions. mdpi.com

The development of C-H functionalization techniques offers a modern approach to modifying the pyrimidine core without relying on pre-installed leaving groups like halogens. d-nb.info While less common for dichloropyrimidines themselves, these methods are prevalent for related heterocycles like pyridines, where directing groups can control the position of arylation or alkylation with high regioselectivity. d-nb.infonih.gov For instance, methods for the regioselective C-6 arylation of related fused pyrimidine systems have been developed using palladium catalysis. chemistryviews.org The use of organometallic reagents, such as organolithiums or zinc bases, also allows for highly regioselective functionalization at specific positions of the pyrimidine ring that are otherwise difficult to access. researchgate.netnih.gov

Table 3: Regioselectivity in the Functionalization of Dichloropyrimidines

| Pyrimidine Substrate | Reagent/Reaction Type | Position of Functionalization | Key Finding | Source(s) |

|---|---|---|---|---|

| 5-Substituted-2,4-dichloropyrimidine | Standard Nucleophiles (e.g., secondary amines) | C-4 | C-4 is generally the more electrophilic site. | nih.gov |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine Nucleophiles | C-2 | Nucleophile choice can reverse standard regioselectivity. | nih.gov |

| 2,4-Dichloro-5-alkoxypyrimidine | (TMP)₂Zn·2MgCl₂·2LiCl (Zinc Base) | C-6 | Enables metalation and subsequent functionalization at C-6. | nih.gov |

Chemical Reactivity and Advanced Transformations of 4,6 Dichloro 5 Fluoro 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, enabling the displacement of halide leaving groups by a variety of nucleophiles. In the case of 4,6-dichloro-5-fluoro-2-phenylpyrimidine, the chlorine atoms are susceptible to substitution by nucleophiles such as amines, alcohols, and thiols.

Selective Displacement of Chlorine Atoms at C4 and C6 Positions

The two chlorine atoms in this compound exhibit differential reactivity towards nucleophiles. Generally, in 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar. However, the presence of the 2-phenyl group and the 5-fluoro substituent can induce a degree of regioselectivity. In many related 2-substituted-4,6-dichloropyrimidines, the C4 and C6 positions are considered electronically equivalent, and substitution often leads to a mixture of products. However, subtle differences in the transition states leading to the Meisenheimer-type intermediates can favor one position over the other.

For instance, in the related 2,4-dichloropyrimidine (B19661) systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. While direct studies on this compound are not extensively documented, it is plausible that one of the chloro positions may be preferentially substituted under carefully controlled conditions, such as low temperatures and the use of a specific stoichiometry of the nucleophile.

The table below illustrates the potential for selective monosubstitution with a generic amine nucleophile, a common strategy in medicinal chemistry.

| Entry | Nucleophile | Stoichiometry (Nucleophile:Substrate) | Temperature (°C) | Potential Major Product |

| 1 | Generic Amine | 1:1 | 0 - 25 | 4-Amino-6-chloro-5-fluoro-2-phenylpyrimidine |

| 2 | Generic Amine | >2:1 | >50 | 4,6-Diamino-5-fluoro-2-phenylpyrimidine |

This table is illustrative and based on general principles of pyrimidine reactivity. Specific outcomes would require experimental validation.

Reactivity Differences Based on Amine Types: Aliphatic vs. Aromatic

The nature of the amine nucleophile plays a significant role in the outcome of SNAr reactions. Aliphatic amines are generally more basic and more nucleophilic than aromatic amines. Consequently, they tend to react more readily with this compound, often requiring milder conditions (lower temperatures and shorter reaction times) to achieve substitution.

Aromatic amines, being less nucleophilic, typically require more forcing conditions, such as higher temperatures or the use of a base to generate the more nucleophilic anilide anion. This difference in reactivity can be exploited for selective and sequential substitutions. For example, a more reactive aliphatic amine could be introduced first at one of the chloro positions, followed by the introduction of an aromatic amine at the remaining chloro position under more vigorous conditions.

| Amine Type | Relative Basicity | Relative Nucleophilicity | Typical Reaction Conditions |

| Aliphatic (e.g., Piperidine) | High | High | Low to moderate temperature (0-80 °C) |

| Aromatic (e.g., Aniline) | Low | Low | Higher temperature (80-150 °C), often with a base |

Influence of Steric and Electronic Factors on Regioselectivity in SNAr Reactions

Regioselectivity in the SNAr of dichloropyrimidines is a well-studied phenomenon, governed by a combination of steric and electronic effects.

Electronic Factors: The electron-withdrawing pyrimidine nitrogens activate the C4 and C6 positions towards nucleophilic attack. The 5-fluoro substituent further enhances this activation through its inductive electron-withdrawing effect. The 2-phenyl group, while potentially having a modest electronic influence, primarily exerts a steric effect.

Steric Factors: The steric hindrance around the reaction centers can significantly influence the regioselectivity. The 2-phenyl group can sterically encumber the adjacent C6 position to a greater extent than the C4 position, potentially directing nucleophilic attack to the C4 position, especially with bulky nucleophiles. Conversely, the 5-fluoro atom is relatively small and is not expected to exert a major steric influence.

In related systems, such as 6-aryl-2,4-dichloropyrimidines, a high degree of regioselectivity for amination at the C4 position has been observed. This is often explained by the formation of a more stable para-quinoid Meisenheimer intermediate when the attack occurs at C4, as opposed to the less stable ortho-quinoid intermediate from attack at the other chloro-position. It is reasonable to extrapolate that this compound would exhibit similar regioselective behavior, favoring substitution at the C4 position.

Cross-Coupling Reactions at Pyrimidine Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyrimidines. The chlorine atoms of this compound can serve as handles for various cross-coupling methodologies.

Stille Coupling for Aryl and Heteroaryl Substitutions

The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, is a viable method for introducing aryl and heteroaryl groups onto the pyrimidine ring. While specific examples for this compound are not prevalent in the literature, the general principles are applicable. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and can be performed under relatively mild, neutral conditions.

The reactivity of the two chlorine atoms in a Stille coupling can be different, potentially allowing for selective mono-arylation. Generally, the oxidative addition of the palladium catalyst to the C-Cl bond is the rate-determining step. Differences in the electronic and steric environment of the C4 and C6 positions could lead to preferential reaction at one site.

Other Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Beyond Stille coupling, a range of other palladium-catalyzed reactions can be employed to functionalize this compound.

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. For related dichloropyrimidines, Suzuki-Miyaura coupling has been shown to be effective, and it is expected to proceed on this compound to introduce new aryl or vinyl substituents.

Sonogashira Coupling: This methodology allows for the introduction of terminal alkynes. It is typically co-catalyzed by palladium and copper salts. The resulting alkynylpyrimidines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction provides an alternative to classical SNAr for the formation of C-N bonds. It is particularly useful for coupling less reactive aryl chlorides or for coupling with less nucleophilic amines. The use of specialized phosphine (B1218219) ligands is crucial for the success of this reaction.

The table below summarizes these key palladium-catalyzed cross-coupling reactions and their potential application to this compound.

| Coupling Reaction | Reagent | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, SPhos, XPhos | C-C (sp²-sp²) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, RuPhos | C-N |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C (sp²-sp²) |

This table provides a general overview. The choice of catalyst, ligand, base, and solvent is critical for reaction success and would need to be optimized experimentally.

Formation of Fused Heterocyclic Systems from this compound Derivatives

The presence of two vicinal chlorine atoms at positions 4 and 6 of the pyrimidine ring, activated by the electron-withdrawing nature of the pyrimidine core and the adjacent fluorine atom, renders this compound an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically proceed through a sequence of nucleophilic substitution followed by intramolecular cyclization.

Cyclization Reactions Leading to Pyrazolo- and Isoxazolo-Pyrimidines

The reaction of this compound with bifunctional nucleophiles, such as hydrazine (B178648) and its derivatives, provides a direct route to the synthesis of pyrazolo[3,4-d]pyrimidines. Similarly, reactions with hydroxylamine (B1172632) derivatives can yield the corresponding isoxazolo[5,4-d]pyrimidines.

The general synthetic approach involves the initial nucleophilic displacement of one of the chloro groups, typically the more reactive C4-chloro, by one of the nucleophilic centers of the reagent. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the second nucleophilic center onto the adjacent carbon bearing the remaining chloro group, leading to the fused ring system.

For instance, the reaction with hydrazine hydrate (B1144303) would proceed as follows:

Initial Nucleophilic Attack: The hydrazine molecule attacks the C4 position of the pyrimidine ring, displacing the chloride ion to form a 4-hydrazinyl-6-chloro-5-fluoro-2-phenylpyrimidine intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazinyl group then attacks the C5 position, which is activated by the electron-withdrawing fluorine atom, or the C6 position, leading to the displacement of the second chloride and the formation of the pyrazole (B372694) ring.

While specific experimental data for the direct cyclization of this compound is not extensively detailed in publicly available literature, the synthesis of substituted pyrazolo[3,4-d]pyrimidines from related 4,6-dichloropyrimidine (B16783) precursors is a well-established strategy. researchgate.net For example, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines has been shown to selectively produce 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net This suggests that a similar pathway would be viable for this compound.

The synthesis of isoxazolo[5,4-d]pyrimidines would follow a similar mechanistic pathway, employing hydroxylamine or its derivatives as the bifunctional nucleophile. The initial attack would be from the amino group of hydroxylamine, followed by intramolecular cyclization involving the hydroxyl group.

| Fused System | Reagent | General Reaction Conditions |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate | Reflux in a suitable solvent like ethanol (B145695) or isopropanol |

| Substituted Pyrazolo[3,4-d]pyrimidines | Substituted hydrazines | Varies depending on the hydrazine; may require base catalysis |

| Isoxazolo[5,4-d]pyrimidine | Hydroxylamine hydrochloride | Typically requires a base to free the hydroxylamine |

Role of the Fluoro Group in Directing Heterocyclization Pathways

The fluorine atom at the C5 position of the pyrimidine ring plays a significant role in the reactivity and regioselectivity of heterocyclization reactions. Its strong electron-withdrawing inductive effect (-I) has a profound impact on the electronic distribution of the pyrimidine ring.

The C5-fluoro substituent enhances the electrophilicity of the adjacent carbon atoms (C4 and C6), making them more susceptible to nucleophilic attack. This activating effect can lead to milder reaction conditions being required for the initial substitution of the chlorine atoms compared to non-fluorinated analogues.

Furthermore, the fluorine atom can influence the regioselectivity of the initial nucleophilic attack. In nucleophilic aromatic substitution (SNAr) on pyrimidine systems, the C4 position is generally more reactive than the C2 position. stackexchange.com The electron-withdrawing fluorine at C5 further activates the C4 and C6 positions. The precise influence on which of the two chloro groups is substituted first in this compound would depend on a combination of electronic and steric factors. Theoretical studies on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the position with the largest positive partial charge is the most susceptible to nucleophilic attack. nih.gov A similar principle would apply here, with the C5-fluoro group contributing to the polarization of the C4-C5 and C5-C6 bonds.

During the intramolecular cyclization step, the fluorine atom can also exert a directing effect. Its ability to stabilize an adjacent negative charge through its inductive effect could influence the conformation of the intermediate and the transition state of the ring-closing step. In some cases, fluorine has been shown to direct and even activate cyclization reactions. nih.gov

Derivatization Strategies on the Phenyl Moiety and its Impact on Pyrimidine Reactivity

The 2-phenyl group of this compound offers a valuable site for structural modification. Introducing substituents onto this phenyl ring can significantly alter the electronic properties of the entire molecule, which in turn impacts the reactivity of the pyrimidine core.

Derivatization of the phenyl ring is typically achieved through standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, either on the 2-phenylpyrimidine (B3000279) precursor before the introduction of the chloro and fluoro groups, or on a suitable intermediate. The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—will modulate the electron density of the pyrimidine ring.

Impact of Phenyl Substituents on Pyrimidine Reactivity:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) on the phenyl ring will pull electron density away from the pyrimidine ring. This will further enhance the electrophilicity of the C4 and C6 positions, making the chloro groups more labile and susceptible to nucleophilic substitution. This increased reactivity could allow for substitutions to occur under milder conditions or with a wider range of weaker nucleophiles.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or alkyl groups will push electron density into the pyrimidine ring. This will decrease the electrophilicity of the C4 and C6 positions, making the chloro groups less reactive towards nucleophiles. Stronger reaction conditions or more potent nucleophiles might be necessary to achieve substitution.

A study on the synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines demonstrated that the outcome of the synthetic procedures is dependent on the nature of the substituent on the 6-phenyl ring. google.com This highlights the significant influence that remote substituents on the phenyl group can have on the reactivity of the pyrimidine core. The existence of compounds such as 4,6-dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine further underscores the feasibility of such derivatization strategies. chemicalbook.com

| Phenyl Substituent (at para-position) | Electronic Effect | Predicted Impact on Reactivity of Pyrimidine Ring |

| -NO₂ | Strong Electron-Withdrawing | Increased reactivity towards nucleophilic substitution |

| -CF₃ | Strong Electron-Withdrawing | Increased reactivity towards nucleophilic substitution |

| -Cl | Weak Electron-Withdrawing | Slightly increased reactivity towards nucleophilic substitution |

| -H | Neutral | Baseline reactivity |

| -CH₃ | Weak Electron-Donating | Slightly decreased reactivity towards nucleophilic substitution |

| -OCH₃ | Strong Electron-Donating | Decreased reactivity towards nucleophilic substitution |

Structure Activity Relationship Sar Studies and Structural Modifications of Pyrimidine Scaffolds

General Principles of Halogenation Effects on Pyrimidine (B1678525) Reactivity and Molecular Interactions

Halogenation of the pyrimidine ring significantly modifies its reactivity and potential for molecular interactions. The introduction of halogen atoms, such as chlorine and fluorine, alters the electronic distribution within the aromatic system, which in turn influences its chemical behavior. nih.gov

The high electronegativity of halogen atoms generally makes the pyrimidine ring more electron-deficient. This enhances its susceptibility to nucleophilic substitution reactions, particularly at the carbon atoms bearing the halogen substituents (e.g., C2, C4, C6 positions). youtube.com For instance, in polychlorinated pyrimidines, the chlorine atoms act as leaving groups that can be displaced by various nucleophiles. researchgate.net The reactivity of these positions is also influenced by the ability of the pyrimidine ring to delocalize the negative charge of the reaction intermediate over its two nitrogen atoms. youtube.com

The fluorine atom at the C5 position has a distinct impact. Due to the strength of the carbon-fluorine (C-F) bond and fluorine's high electronegativity, it can stabilize adjacent reactive intermediates. nih.gov In the case of 5-fluorouracil, a well-known pyrimidine-based drug, the C5-fluorine atom is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase. nih.gov The fluorine atom polarizes the C5-C6 bond, which can affect the stability of adducts formed during enzymatic reactions. nih.gov

Halogen atoms also participate in specific non-covalent interactions known as halogen bonds. nih.gov These interactions, similar to hydrogen bonds, occur between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic π-system. nih.gov The strength of these bonds generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov Such interactions can be crucial for the binding of halogenated pyrimidine derivatives to biological targets like proteins. nih.govnih.gov

Impact of Substituent Variations on Pyrimidine Core Properties

The properties of the pyrimidine core are highly dependent on the nature and position of its substituents. Modifications at the C2, C4, C5, and C6 positions, as well as the introduction of aryl or heteroaryl groups, can dramatically alter the molecule's electronic structure, reactivity, and biological activity. researchgate.netnih.gov

The C2, C4, and C6 positions of the pyrimidine ring are particularly susceptible to nucleophilic substitution, especially when substituted with good leaving groups like chlorine. youtube.com The regioselectivity of these reactions can be complex and is influenced by both the nature of the nucleophile and the other substituents on the ring. researchgate.netacs.org

C4 and C6 Positions: In 4,6-dichloropyrimidine (B16783) derivatives, amination reactions can occur at either the C4 or C6 position. The presence of a bulky group may sterically hinder reaction at an adjacent position. nih.gov For example, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that the reaction selectivity between the C4 chloro and C2 sulfonyl groups depends on the steric and electronic properties of the incoming amine nucleophile. researchgate.net Generally, reactions of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles yield a mixture of C4 and C2 substituted isomers. acs.org

C5 Position: The C5 position is less prone to nucleophilic attack and more susceptible to electrophilic substitution, although such reactions are generally difficult on the electron-deficient pyrimidine ring unless activating groups are present. youtube.com The introduction of a fluorine atom at C5, as in 4,6-dichloro-5-fluoropyrimidine (B1312760), significantly influences the ring's electronics due to fluorine's strong inductive electron-withdrawing effect. nih.gov This can impact the reactivity of the adjacent C4 and C6 positions.

The following table summarizes the general reactivity at different positions of a substituted pyrimidine ring.

| Position | Typical Reactivity | Influence of Substituents |

| C2 | Susceptible to nucleophilic substitution (if halogenated) | Activated by electron-withdrawing groups; influenced by steric and electronic nature of substituents at C4/C6. |

| C4 | Highly susceptible to nucleophilic substitution (if halogenated) | Regioselectivity influenced by substituents at C2, C5, and C6, and the nature of the nucleophile. |

| C5 | Prone to electrophilic substitution (if activated) | Fluorine substitution strongly withdraws electron density, affecting overall ring reactivity. |

| C6 | Highly susceptible to nucleophilic substitution (if halogenated) | Reactivity is analogous to the C4 position and influenced by adjacent groups. |

This table is a generalized summary based on established pyrimidine chemistry. youtube.comresearchgate.netacs.org

The introduction of aryl or heteroaryl groups, such as the phenyl group at the C2 position of 4,6-dichloro-5-fluoro-2-phenylpyrimidine, has a profound effect on the molecule's structural and electronic properties. nih.govnih.gov

An aryl substituent can engage in π-π stacking interactions with aromatic residues in biological targets, which can be a crucial component of binding affinity. nih.gov The electronic nature of the aryl group—whether it is electron-rich or electron-donating—also modulates the electronic character of the pyrimidine ring itself. For instance, in a series of pyrido[2,3-d]pyrimidines, phenyl groups with electron-withdrawing substituents (like chlorine) showed greater anticancer activity compared to those with electron-donating groups (like methoxy). nih.gov

In the case of 2-phenylpyrimidine (B3000279) derivatives, the phenyl group is often directed into a hydrophobic pocket within the active site of a target enzyme. nih.govnih.gov The orientation of this phenyl ring can be influenced by other substituents on the pyrimidine core. The planarity of the molecule is determined by the degree of substitution at positions ortho to the bond connecting the two rings. nih.gov For 2-phenylpyrimidine, rotation around the C2-phenyl bond is possible, but this can be restricted by interactions with a binding pocket or by bulky substituents at C6.

Studies on 6-aryl-2,4-dichloropyrimidines have shown that the C6-aryl group significantly influences the regioselectivity of amination reactions at the C4 position. acs.org Both electron-withdrawing and electron-donating C6-aryl groups led to high regioselectivity, favoring substitution at C4. acs.org Similarly, a C2-phenyl group would be expected to electronically influence the reactivity at the C4 and C6 positions.

Elucidation of Structure-Property Linkages in Advanced Pyrimidine Derivatives

Understanding the link between the specific chemical structure of a pyrimidine derivative and its resulting properties is the central goal of SAR studies. For a molecule like this compound, its properties are a composite of the contributions from each substituent.

The combination of two chloro groups at C4 and C6, a fluoro group at C5, and a phenyl group at C2 creates a unique electronic and steric profile. The dichloro substitution at C4 and C6 provides reactive handles for further chemical modification through nucleophilic substitution. researchgate.netnih.gov This allows for the synthesis of diverse libraries of compounds from a single precursor. nih.govnih.gov

Research on related structures provides insights into potential structure-property relationships:

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, inhibitory potency was strongly correlated with modifications on the phenyl and pyrimidine rings, highlighting the importance of these structural features for biological activity. nih.gov

For 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, anticancer activity was found to be sensitive to the nature of the heteroaryl group at C2 and the substituted phenyl group at C5. nih.gov

The following table presents data from a study on related 2,4-dichloro-benzenesulfonamide analogs, illustrating how substitutions on an aromatic ring (Ring A) can impact biological activity (PPARγ activation). This demonstrates the general principle that electron-withdrawing groups can enhance activity.

| Compound | Ring A Substitutions | Fold Activation (PPARγ) |

| Analog 1 | 2,4-di-Cl | 12.5 |

| Analog 2 | 4-F | 11.2 |

| Analog 3 | 4-Br | 10.5 |

| Analog 4 | 4-Cl | 10.1 |

| Analog 5 | 2,4,6-tri-Me | 3.2 |

Data adapted from a study on PPARγ agonists, illustrating the effect of aromatic substitution on activity. nih.gov This principle may be applicable to the phenyl group of the title compound.

Ultimately, the specific combination of chloro, fluoro, and phenyl substituents on the pyrimidine core of this compound makes it a versatile chemical intermediate. Its structure is primed for selective modifications, allowing chemists to explore a wide chemical space in the search for new molecules with desired properties. google.comgoogle.com

Advanced Computational and Theoretical Investigations

Quantum Chemical Computations: Density Functional Theory (DFT) Applications

Density Functional Theory has become a principal method for the quantum chemical study of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For 4,6-dichloro-5-fluoro-2-phenylpyrimidine, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined. These optimized parameters provide a clear three-dimensional picture of the molecule.

The electronic structure is further analyzed by examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the fluorine atom are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the phenyl ring and the regions around the chlorine atoms may exhibit more positive electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich phenyl and pyrimidine rings, while the LUMO may be distributed over the entire molecule, including the electronegative chlorine and fluorine atoms. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for intramolecular charge transfer (ICT).

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific experimental or theoretical data for this compound was found in the search results. The table is a template for where such data would be presented.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

No specific NBO analysis data for this compound was found in the search results. This table illustrates how such data would be structured.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain a deeper understanding of the experimental data and make more accurate assignments of the observed spectral features.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. nih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational modes would include the stretching vibrations of the C-Cl, C-F, C-N, and C-H bonds, as well as the ring vibrations of the pyrimidine and phenyl moieties. Comparing the simulated spectra with experimental data allows for a detailed and reliable interpretation of the molecule's vibrational behavior.

Electronic Spectroscopy (UV-Vis) Predictions and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic rings and the pyrimidine system.

The solvent environment can significantly influence the position and intensity of UV-Vis absorption bands. semanticscholar.orgnih.govlibretexts.orgbiointerfaceresearch.comresearchgate.net TD-DFT calculations can be performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate these effects. researchgate.net Polar solvents may stabilize the ground or excited states differently, leading to a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. libretexts.org Understanding these solvent effects is crucial for interpreting experimental spectra recorded in different media.

Table 3: Predicted UV-Vis Absorption Wavelengths and Oscillator Strengths

| Solvent | λmax (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

No specific TD-DFT data for this compound was found in the search results. The table is a template for presenting such predictive data.

Reactivity Descriptors and Topological Studies

Atoms in Molecules (AIM) Theory for Bonding Nature Characterization

Specific Atoms in Molecules (AIM) theory analyses for this compound have not been reported in peer-reviewed literature. This theoretical framework would be used to characterize the nature of the chemical bonds within the molecule, such as covalent or ionic character, based on the topology of the electron density. Such an analysis would provide quantitative insights into bond strength and stability.

Nonlinear Optical (NLO) Properties Prediction and Theoretical Basis

There are no dedicated theoretical studies on the nonlinear optical (NLO) properties of this compound found in the public domain. The prediction of NLO properties typically involves the calculation of molecular polarizability and hyperpolarizability. For a molecule to exhibit significant NLO properties, it often requires a substantial difference between the ground and excited state dipole moments, which is frequently observed in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. While the phenylpyrimidine core provides some degree of conjugation, a detailed computational analysis would be necessary to quantify its NLO potential.

Molecular Docking Studies for Ligand-Protein Interaction Mechanisms

While molecular docking is a common computational technique to explore the interaction of small molecules with biological targets, specific docking studies for this compound are not documented in the available scientific literature. Such studies would be valuable in medicinal chemistry to predict the binding affinity and orientation of the compound within the active site of a target protein, thereby providing insights into its potential biological activity. The methodology generally involves the use of a scoring function to rank the different possible binding poses of the ligand.

Broader Research Perspectives on Halogenated Pyrimidines and Analogues

General Synthetic Strategies and Innovations for Halogenated Pyrimidines

The synthesis of halogenated pyrimidines, a critical scaffold in medicinal chemistry, is achieved through various established and innovative strategies. A common and foundational approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. For a molecule such as 4,6-Dichloro-5-fluoro-2-phenylpyrimidine, a plausible synthetic pathway would commence with the reaction of diethyl fluoromalonate with benzamidine. This initial step typically forms a 2-phenyl-5-fluoro-4,6-dihydroxypyrimidine intermediate.

Subsequent halogenation is a crucial step to introduce the reactive chloro groups. Classically, reagents like phosphorus oxychloride (POCl₃) are employed to convert the hydroxyl groups at the C4 and C6 positions into chlorides. nih.gov This transformation is often facilitated by the presence of a base. However, this method can be harsh and generate significant phosphate (B84403) waste. Innovations in this area focus on greener and more efficient chlorination techniques. For instance, the use of phosgene (B1210022) or thionyl chloride in the presence of catalysts like N,N-dimethylaniline has been explored to reduce waste and improve reaction conditions. google.comguidechem.com

Further innovations in the synthesis of halogenated pyrimidines include:

Palladium-Catalyzed Cross-Coupling: For introducing aryl or other complex substituents, modern cross-coupling reactions are indispensable. While the phenyl group in the target compound is often introduced via the starting amidine, methods like Suzuki or Hiyama coupling can be used to functionalize pre-halogenated pyrimidine (B1678525) cores. researchgate.netchemicalbook.com Palladium catalysts facilitate the coupling of pyrimidinyl halides or tosylates with organoboron or organosilicon reagents, respectively, offering a versatile route to a wide array of substituted pyrimidines. researchgate.netsemanticscholar.org

Direct C-H Functionalization: Emerging strategies aim to bypass the need for pre-functionalized starting materials by directly activating C-H bonds on the pyrimidine ring for halogenation or coupling, representing a more atom-economical approach.

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave irradiation offers significant advantages, including reduced reaction times, improved yields, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. rsc.orgmdpi.com

The table below summarizes key synthetic methodologies for constructing halogenated pyrimidine scaffolds.

| Reaction Type | Key Reagents/Catalysts | Purpose | Key Advantages |

| Cyclocondensation | 1,3-Dicarbonyl compounds, Amidines/Ureas | Forms the core pyrimidine ring | Versatile for introducing substituents at C2, C5. |

| Chlorination | Phosphorus oxychloride (POCl₃), Phosgene, Thionyl Chloride | Converts hydroxyl groups to chloro groups | Creates reactive sites for further substitution. |

| Fluorination | Selectfluor® | Introduces fluorine atoms | Fluorine can enhance metabolic stability and binding affinity. researchgate.net |

| Palladium-Catalyzed Coupling | Pd catalysts (e.g., PdCl₂), Organosilanes, Organoborons | Introduces aryl, alkyl, or vinyl groups | High functional group tolerance and versatility. researchgate.netrsc.org |

Chemical Space Exploration and High-Throughput Synthesis of Multi-substituted Pyrimidines

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov Consequently, the exploration of its chemical space—the vast ensemble of all possible molecules that can be created around the pyrimidine core—is a major focus of drug discovery. For a molecule like this compound, the chloro, fluoro, and phenyl groups represent just one combination of substituents out of a virtually infinite number of possibilities.

Chemical space exploration is driven by systematically varying the substituents at each available position on the pyrimidine ring (C2, C4, C5, and C6) to generate large libraries of related compounds. mdpi.com This exploration allows researchers to map structure-activity relationships (SAR) and optimize compounds for desired properties like potency, selectivity, and metabolic stability.

High-Throughput Synthesis (HTS) and Diversity-Oriented Synthesis (DOS) are key enabling technologies for this exploration. nih.govdatapdf.com

High-Throughput Synthesis employs automated, parallel reaction formats to rapidly generate large numbers of individual compounds. acs.org For pyrimidines, this could involve reacting a common intermediate, such as 2,4,6-trichloropyrimidine, with a diverse set of amines or other nucleophiles in microtiter plates to quickly produce a library of analogs. nih.gov

Diversity-Oriented Synthesis aims to create libraries with high skeletal diversity, not just variations in peripheral substituents. researchgate.netnih.gov For pyrimidines, a pDOS (privileged-substructure-based DOS) approach might use a multifunctionalized pyrimidine intermediate to generate a variety of fused polyheterocyclic systems through different cyclization strategies. nih.govdatapdf.com

A powerful modern technique that combines these approaches is DNA-Encoded Library Technology (DELT) . In DELT, a pyrimidine core is attached to a unique DNA tag. Using a "split-and-pool" synthesis strategy, combinatorial chemistry is performed on the pyrimidine scaffold, with each chemical modification being recorded by the addition of a specific DNA sequence. This allows for the creation and screening of massive libraries containing millions or even billions of compounds against a biological target in a single experiment. nih.gov

The table below illustrates the concept of exploring the chemical space around a disubstituted pyrimidine core.

| Position | R1 Substituent (Example Groups) | R2 Substituent (Example Groups) | Potential Impact on Properties |

| C4 | -Cl, -NH₂, -OR, -Aryl | -Cl, -NH₂, -OR, -Aryl | Modulates solubility, hydrogen bonding capacity, and reactivity. |

| C5 | -F, -H, -Br, -CN, -Alkyl | -F, -H, -Br, -CN, -Alkyl | Influences electronic properties, steric profile, and metabolic stability. |

| C2 | -Phenyl, -Alkyl, -Heteroaryl | -Phenyl, -Alkyl, -Heteroaryl | Significantly impacts binding interactions and target selectivity. |

Emerging Trends in Pyrimidine Scaffold Design for Future Chemical Research

The design of pyrimidine-based molecules continues to evolve, driven by new challenges in medicine and materials science. Several emerging trends are shaping the future of research in this area.

One of the most significant trends is scaffold hopping . This drug design strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. mdpi.comnih.gov The goal is to discover novel chemotypes with improved properties, such as better pharmacokinetics, reduced toxicity, or novel intellectual property. For instance, a known kinase inhibitor with a quinazoline core might be "hopped" to a thieno[3,2-d]pyrimidine scaffold to explore new binding interactions or escape patent limitations. mdpi.comnih.gov This approach relies on bioisosteric replacements and computational modeling to predict which new scaffolds will maintain the crucial pharmacophoric features of the original molecule. researchgate.net

Another key trend is the move towards greater three-dimensionality . Historically, many small molecule libraries, including those based on pyrimidines, have been dominated by flat, aromatic structures. However, there is a growing recognition that molecules with more complex, three-dimensional shapes are more likely to interact with the complex topologies of biological targets like protein-protein interfaces. researchgate.net This has spurred the development of synthetic methods to create pyrimidine-embedded polyheterocycles, spirocycles, and bridged systems, moving beyond simple planar derivatives. researchgate.netnih.gov

Furthermore, the application of pyrimidine derivatives is expanding beyond traditional medicinal chemistry. The unique electronic properties of the pyrimidine ring make it an attractive component for:

Organic Electronics: Designing novel materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Agrochemicals: Developing new herbicides, fungicides, and insecticides, where pyrimidine derivatives have a long history of success. mdpi.com

Chemical Probes: Creating fluorescent probes and labeling agents for studying biological processes.

The future of pyrimidine research will likely involve a convergence of these trends: the use of scaffold hopping and diversity-oriented synthesis to create novel 3D structures, which will then be explored for a widening range of applications in medicine, agriculture, and materials science through high-throughput screening and advanced computational design. gsconlinepress.comnih.gov

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C5, phenyl protons at δ 7.2–7.8 ppm).

- LC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 273) and detect impurities.

- X-ray Crystallography : Resolve stereoelectronic effects of chloro/fluoro substituents.

- Elemental Analysis : Validate stoichiometry (C₁₀H₅Cl₂FN₂). Purity ≥95% is critical for biological studies, achievable via recrystallization (e.g., ethanol/water) .

How can researchers address discrepancies in reported reaction yields or by-product profiles during synthesis?

Advanced Research Question

Contradictions often arise from solvent trace moisture, competing side reactions (e.g., dehalogenation), or incomplete fluorination. Systematic approaches include:

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) to identify critical factors.

- Computational Modeling : Use DFT calculations to predict transition states and optimize halogenation pathways.

- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation.

- By-Product Analysis : Isolate side products via column chromatography and characterize them structurally to refine reaction pathways .

What methodologies are employed to evaluate the biological activity of this compound as a potential enzyme inhibitor?

Advanced Research Question

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Molecular Docking : Simulate binding interactions with active sites (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock.

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

How can researchers minimize by-product formation during the chlorination/fluorination steps of synthesis?

Advanced Research Question

- Controlled Halogenation : Use slow addition of POCl₃ to avoid exothermic side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc.

- Fluorinating Agent Selection : Replace DAST with XtalFluor-E for higher selectivity.

- Workup Protocols : Quench excess reagents with ice-cold NaHCO₃ and extract impurities via liquid-liquid partitioning .

What computational strategies can predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Reaction Pathway Prediction : Apply artificial force-induced reaction (AFIR) methods to explore possible intermediates.

- Electrostatic Potential Maps : Use Gaussian software to identify nucleophilic/electrophilic regions influenced by fluorine’s electron-withdrawing effect.

- Machine Learning : Train models on existing pyrimidine reaction datasets to forecast regioselectivity in cross-coupling reactions .

How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

Advanced Research Question

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed pyrimidine rings).

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates from accelerated stability data. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

What cross-disciplinary applications exist for this compound beyond medicinal chemistry?

Advanced Research Question

- Materials Science : Incorporate into metal-organic frameworks (MOFs) for gas adsorption studies, leveraging its halogen-rich π-system.

- Surface Chemistry : Study adsorption kinetics on silica nanoparticles using quartz crystal microbalance (QCM).

- Catalysis : Test as a ligand in palladium-catalyzed C–H activation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.